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Introduction Keratin, a fibrous structural protein found in sources like hair, wool, and feathers,
is a compelling biomaterial for tissue engineering due to its inherent biocompatibility,
biodegradability, and natural cell-binding motifs. When fabricated into nanofibrous scaffolds,
keratin can closely mimic the architecture of the native extracellular matrix (ECM), providing an
ideal environment for cell adhesion, proliferation, and differentiation. Electrospinning is a
versatile and effective technique for producing these nanofibrous scaffolds, allowing for control
over fiber diameter, orientation, and porosity. This document provides detailed protocols for the
extraction of keratin, the fabrication of keratin-based nanofibers using electrospinning, and
methods for their characterization. It also summarizes key quantitative data and illustrates the
underlying biological mechanisms and experimental workflows.

Part 1: Experimental Protocols

Protocol 1: Keratin Extraction from Human Hair
(Sulphitolysis Method)

This protocol details the extraction of keratin from human hair using a common sulphitolysis
method.[1][2]

Materials:
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e Human hair clippings (untreated)
e Sodium metabisulfite (Na2S205)
e Urea

e Sodium dodecyl sulfate (SDS)

e Tris-HCI buffer (pH 8.5)

e Deionized (DI) water

» Ethanol

e Dialysis tubing (12 kDa MWCO)
» Lyophilizer

Procedure:

e Washing and Preparation: Thoroughly wash human hair clippings with a mild detergent and
rinse extensively with DI water. Follow with an ethanol wash to degrease the hair.[3] Allow
the hair to air dry completely and then cut it into small fragments (~1-2 cm).

o Extraction Solution: Prepare the extraction solution containing 8 M Urea, 0.5 M sodium
metabisulfite, and 0.1 M SDS in a Tris-HCI buffer.

» Extraction: Immerse the cleaned and cut hair fragments into the extraction solution at a ratio
of 1:20 (w/v). Heat the mixture at 60-70°C for 12-24 hours with continuous stirring.

« Filtration and Dialysis: After extraction, filter the solution to remove any undissolved hair
residue. Dialyze the resulting supernatant against DI water for 3-4 days using dialysis tubing,
changing the water twice daily to remove salts and small molecules.

o Lyophilization: Freeze the dialyzed keratin solution at -80°C and then lyophilize (freeze-dry)
for 48-72 hours to obtain a pure, dry keratin powder. Store the keratin powder at 4°C.
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Protocol 2: Preparation of Keratin/Polyvinyl Alcohol
(PVA) Electrospinning Solution

This protocol describes the preparation of a blended solution of keratin and PVA, a common
synthetic polymer used to improve the spinnability of keratin.[4][5]

Materials:

Extracted keratin powder (from Protocol 1)

Polyvinyl alcohol (PVA, Mw: 85,000-124,000)[6]

Deionized (DI) water

Magnetic stirrer with heating plate
Procedure:

e PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving the required
amount of PVA powder in DI water at 85°C with continuous stirring until the solution is clear
and homogeneous.[6]

o Keratin Solution Preparation: Prepare a separate keratin solution (e.g., 5-10% w/v) in DI
water. Gentle heating (40-50°C) may be required to fully dissolve the keratin powder.

e Blending: To create a blended solution with a specific Keratin:PVA weight ratio (e.g., 50:50),
slowly add the keratin solution to the PVA solution under constant stirring.[5]

o Homogenization: Continue stirring the blended solution for several hours at room
temperature to ensure complete homogeneity. The final total polymer concentration should
be optimized for electrospinning (e.g., 10-14 wt%).[4]

Protocol 3: Electrospinning of Keratin/PVA Nanofibers

This protocol outlines the general procedure for electrospinning the prepared keratin/PVA
solution.

Materials & Equipment:
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Keratin/PVA solution (from Protocol 2)
Electrospinning apparatus (including high-voltage power supply, syringe pump, and collector)
10 mL syringe with a 22-gauge blunt-tipped needle

Grounded collector (e.g., rotating mandrel or flat plate covered with aluminum foil)

Procedure:

Setup: Load approximately 10 mL of the Keratin/PVA solution into the syringe and mount it
onto the syringe pump. Attach the needle and ensure it is connected to the positive electrode
of the high-voltage power supply. Position the collector at a set distance from the needle tip
and ground it.

Parameter Setting: Set the electrospinning parameters. These parameters must be
optimized for each specific solution but typical ranges are:

o Voltage: 9-20 kV
o Flow Rate: 0.4-1.0 mL/h
o Needle-to-Collector Distance: 10-20 cm

Initiation: Start the syringe pump to dispense the solution at the set flow rate. Apply the high
voltage to initiate the process. A stable Taylor cone should form at the needle tip, from which
a polymer jet is ejected towards the collector.

Collection: Allow the nanofibers to deposit on the collector for the desired duration to achieve
the required scaffold thickness. For aligned fibers, a high-speed rotating mandrel (e.g.,
>2000 rpm) can be used as the collector.[4]

Drying: After collection, carefully remove the nanofiber mat from the collector and dry it in a
vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

Protocol 4: Scaffold Characterization

A. Mechanical Testing
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o Sample Preparation: Cut the nanofiber mat into rectangular strips (e.g., 50 mm x 10 mm) as
per ASTM D882-10 standards.[7] Mount the specimen onto a paper frame to prevent pre-
stretching before clamping it into the tensile tester grips.[8]

o Testing: Use a universal testing machine to perform tensile tests.[7] Apply a constant strain
rate (e.g., 10 mm/min) until the sample fails.[4]

o Data Analysis: From the resulting stress-strain curve, calculate the Young's modulus,
ultimate tensile strength (UTS), and elongation at break.[9]

B. Cell Viability (MTT Assay)

» Scaffold Sterilization: Cut the nanofiber scaffolds into discs to fit into a 96-well plate. Sterilize
the scaffolds by soaking in 70% ethanol for 30 minutes, followed by three washes with sterile
phosphate-buffered saline (PBS).[10] Pre-incubate the scaffolds in the cell culture medium
for at least 24 hours.[11]

o Cell Seeding: Seed cells (e.g., L929 fibroblasts or human keratinocytes) onto the scaffolds
at a density of 1 x 10"4 to 5 x 10”4 cells/well.[10][11] Culture the cell-seeded scaffolds for
desired time points (e.g., 1, 3, and 5 days).

o MTT Reagent: At each time point, remove the culture medium and add MTT solution (5
mg/mL in PBS, diluted 1:10 in fresh medium) to each well. Incubate for 4 hours at 37°C.[12]

e Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,
DMSO or isopropanol) to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate
reader.[11][12] Cell viability is proportional to the absorbance and is typically expressed as a
percentage relative to a control group. Note that porous scaffolds can adsorb MTT formazan,
potentially leading to inaccurate results; proper controls are essential.[13]

Part 2: Data Presentation

Table 1: Keratin Source and Extraction Methods
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) Extraction . .
Keratin Source Reagents Typical Yield Reference
Method
Sodium
Human Hair Sulphitolysis metabisulfite, ~60-75% [11[2]
Urea, SDS
Sodium
) Alkaline ) Varies with
Human Hair ) Hydroxide [14][15]
Hydrolysis NaOH conc.
(NaOH)
Pig Nails Reduction L-cysteine, Urea Not specified

| Poultry Feathers | Microwave-Assisted | Acetic acid (70% v/v) | up to 26% (w/w) | |

Table 2: Electrospinning Parameters and Resulting Nanofiber Properties

Polymer .
Flow Rate Nanofiber
System Solvent Voltage (kV) . Reference
. (mL/h) Diameter
(Ratio)
Keratin/PVA
(up to Water 9 0.5 150-250 nm  [4]
40:60)
Keratin/PCL Formic
, 15 2.5 200-400 nm

(30:70) Acid/DCM
Keratin/PEO i

Water 10-30 0.5 min—? ~200 nm [2]
(up to 70:30)
Keratin/Nylon ) )

Formic Acid 20 1.0 430 £ 45 nm

-6 (6:12 wt%)

| Keratin/Fibroin (2:8) | Formic Acid | 12 0.2 ]2.94 £ 0.81 um | |

Table 3: Mechanical and Biological Properties of Keratin-Based Scaffolds
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Scaffold Young's Tensile Key
Compositio  Modulus Strength Cell Type Biological Reference
n (MPa) (MPa) Finding
Young's
modulus
Keratin/PCL decreased
. Not 3T3 .
(various 25-45 . . with
. specified Fibroblasts .
ratios) increased
keratin
ratio.
Higher
. strength
Keratin/Nylon
-~ -~ compared to
-6 (6% Not specified 70.1 Not specified )
other keratin
Keratin) )
concentration
S.
Aligned fibers
showed
Keratin/PVA - )
] ~150 ~8 Not specified improved [4]
(Aligned) ]
tensile
strength.
KGH scaffold
) _ Lower than
Keratin/Gelati ) ) - B supported
Keratin/Gelati  Not specified Not specified ]
n/HAp higher cell

n

proliferation.

| Keratin/Fibroin | Not specified | 1.81 | HUVECs | Good cell adhesion and non-cytotoxic. | |

Part 3: Diagrams of Workflows and Signaling

Pathways
Experimental Workflow

The entire process from keratin sourcing to a cell-seeded tissue engineering scaffold involves

several sequential steps as illustrated below.
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Figure 1. Experimental workflow for keratin nanofiber scaffold fabrication and evaluation.
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Signaling Pathway

Keratin-based scaffolds can actively promote cell proliferation and survival by engaging
specific cell signaling pathways. The Phosphoinositide 3-kinase (PI13K)/Akt pathway is a crucial
regulator of these cellular processes in tissue regeneration.[16][17][18]
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Figure 2. Activation of the PI3K/Akt signaling pathway by keratin scaffolds to promote cell
growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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